L-Galactose-13C6

Description

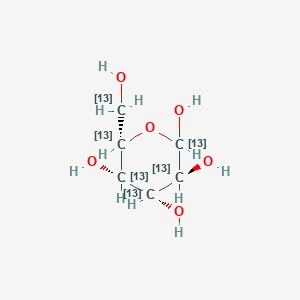

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R,5S,6S)-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-KSTLPUIQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C@H]1[13C@H]([13C@H]([13C@@H]([13CH](O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Guide to Isotopic Purity Specifications for L-Galactose-¹³C₆ Reagents

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of L-Galactose-¹³C₆ in Modern Research

L-Galactose, a C-4 epimer of glucose, is a monosaccharide that plays a role in various biological processes.[] Its stable isotope-labeled form, L-Galactose-¹³C₆, where all six carbon atoms are replaced with the ¹³C isotope, has become an indispensable tool in the life sciences.[2] It serves as a tracer for elucidating metabolic pathways, a critical internal standard for quantitative analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR), and a probe in glycobiology and drug development.[][2] In drug discovery, galactose-based structures are explored for targeted drug delivery to specific cell types, such as hepatocytes, which have galactose-specific receptors.[3] The precision of the data derived from studies using L-Galactose-¹³C₆ is fundamentally dependent on the quality of the reagent, specifically its isotopic and chemical purity. This guide provides a detailed examination of isotopic purity specifications, the analytical methodologies required for their verification, and the profound impact these specifications have on experimental integrity.

Part 1: Deconstructing Purity—Beyond the Chemical Formula

In the context of stable isotope-labeled compounds, the concept of "purity" is multifaceted and extends beyond the mere absence of chemical contaminants.[4] For researchers using L-Galactose-¹³C₆, it is crucial to understand and distinguish between two orthogonal yet equally important quality attributes: Chemical Purity and Isotopic Purity.

-

Chemical Purity: This refers to the proportion of the material that is in the correct chemical form (L-Galactose), irrespective of its isotopic composition.[5][6] Impurities here would be other sugars, degradation products, or residual solvents from the synthesis process.[6][7] High chemical purity, often specified as >95% or >99%, ensures that observed biological or analytical effects are due to L-Galactose and not a chemical contaminant.[8]

-

Isotopic Purity: This is a measure of the degree to which the carbon atoms within the L-Galactose molecule have been substituted with the ¹³C isotope. It is the cornerstone of the reagent's utility as a tracer or standard.[4] Isotopic purity itself has two key dimensions:

-

Isotopic Enrichment: This value, typically expressed as "atom % ¹³C," refers to the percentage of a specific labeled position in the molecule that is occupied by the ¹³C isotope.[4] For a reagent specified as "99 atom % ¹³C," there is a 99% probability of finding a ¹³C atom at any given carbon position (C1 through C6).[4]

-

Species Abundance: This refers to the percentage of the entire population of molecules that has a specific, complete isotopic composition.[4] Due to the statistical nature of synthesis, even a starting material with 99.5% isotopic enrichment will not yield a final product where 99.5% of the molecules are the fully deuterated (or in this case, ¹³C-labeled) version.[4] The final product will be a mixture of isotopologues—molecules that are chemically identical but differ in their isotopic makeup (e.g., containing five ¹³C atoms and one ¹²C atom, or four ¹³C atoms and two ¹²C atoms, etc.).[4]

-

Part 2: Analytical Verification of Isotopic Purity

Rigorous analytical chemistry is required to validate the isotopic purity of L-Galactose-¹³C₆. The two primary techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[10]

Mass Spectrometry (MS)

MS is the most common technique for determining isotopic purity because it directly measures the mass-to-charge ratio (m/z) of ions, allowing for the differentiation of isotopologues.[10] High-resolution mass spectrometry (HRMS), particularly with Time-of-Flight (TOF) or Orbitrap analyzers, is preferred as it can resolve the small mass differences between isotopologues with high accuracy.[11][12][13]

Core Principle: A sample of L-Galactose-¹³C₆ is ionized, and the resulting ions are separated based on their m/z. The relative intensities of the ion signals corresponding to the different isotopologues (M+6, M+5, etc.) are used to calculate the isotopic purity.[13] The process must correct for the natural abundance of isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O) that contribute to the signal of heavier isotopologues.[11]

-

Sample Preparation:

-

Accurately weigh and dissolve the L-Galactose-¹³C₆ standard in a suitable solvent (e.g., high-purity water or a water/acetonitrile mixture) to a known concentration (e.g., 10 µg/mL).

-

Prepare a dilution series if quantitative analysis is required.

-

-

Liquid Chromatography (LC) Separation:

-

Inject the sample into an LC system, often with a column designed for polar compounds like a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

-

The primary purpose of LC here is to separate the L-Galactose-¹³C₆ from any chemical impurities, ensuring that the mass spectrum is clean.[9][13]

-

-

Mass Spectrometry Acquisition:

-

Analyze the column effluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in a suitable ionization mode, typically negative-ion electrospray ionization (ESI-) for sugars, to generate the [M-H]⁻ ion.[12]

-

Acquire full-scan spectra at high resolution (>60,000) to ensure baseline separation of the isotopic peaks.[12][13]

-

-

Data Analysis:

-

Extract the ion chromatogram for the L-Galactose-¹³C₆ peak.

-

Generate a mass spectrum by averaging the scans across the chromatographic peak.

-

Identify the peak corresponding to the fully labeled species (M+6). For L-Galactose-¹³C₆ (¹³C₆H₁₂O₆, MW: 186.11), this will be the most abundant peak.[14]

-

Integrate the peak areas for all observed isotopologues (M+0 through M+6).

-

Crucially, correct the observed intensities for the natural abundance of isotopes. This requires specialized software or algorithms that subtract the contribution of naturally occurring ¹³C in the M+5 species from the M+6 signal, and so on.[11]

-

Calculate the isotopic purity (species abundance of M+6) as: (Corrected Intensity of M+6) / (Sum of Corrected Intensities of all Isotopologues) * 100%.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful complementary technique that provides detailed structural information and can be used for quantitative analysis.[15][16] While ¹H NMR can be complex for carbohydrates due to signal overlap, ¹³C NMR is highly effective for assessing isotopic purity.[16][17]

Core Principle: In a ¹³C NMR spectrum, only carbon atoms with a non-zero nuclear spin, like ¹³C, are observed. The signal intensity is proportional to the number of ¹³C nuclei at a given position. By comparing the ¹³C signal to that of an unlabeled internal standard of known concentration, or by using advanced pulse sequences, the enrichment can be accurately measured.[15][18]

-

Sample Preparation:

-

Accurately weigh and dissolve a sufficient amount of L-Galactose-¹³C₆ in a deuterated solvent (e.g., D₂O).

-

Add a known quantity of a suitable internal standard with a simple, well-resolved ¹³C spectrum (e.g., maleic acid) if performing quantitative analysis (qNMR).

-

-

NMR Acquisition:

-

Acquire a quantitative ¹³C NMR spectrum on a high-field NMR spectrometer (≥500 MHz is recommended for carbohydrates).[16]

-

Use a pulse sequence with a long relaxation delay (D1) and inverse-gated proton decoupling to ensure accurate signal integration. This suppresses the Nuclear Overhauser Effect (NOE) and allows for full relaxation of the carbon nuclei between scans.

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals corresponding to the six carbon atoms of L-Galactose.

-

For a fully labeled compound, strong signals will be present for all six carbons. The absence of a signal or a significantly weaker signal at a specific position would indicate incomplete labeling.

-

Compare the total integral of the L-Galactose-¹³C₆ signals to the integral of the known internal standard to determine the concentration of the fully labeled species.

-

The presence of minor signals at the chemical shifts corresponding to unlabeled L-Galactose (¹²C) would indicate the presence of M+0 impurity.

-

Part 3: Impact and Specifications in Research & Development

The isotopic purity of L-Galactose-¹³C₆ is not an academic detail; it is a critical parameter that directly influences experimental validity, especially in quantitative studies.

-

Metabolic Flux Analysis: In these studies, researchers track the movement of the ¹³C label through metabolic pathways.[19] If the starting material has significant levels of M+5 or lower isotopologues, it will introduce a systematic error in the calculation of flux rates, potentially leading to incorrect interpretations of metabolic regulation.[9]

-

Pharmacokinetic (PK) Studies: When used as an internal standard for quantifying an unlabeled drug, the isotopic purity must be high to prevent "crosstalk".[20][21] The signal from the M+0 isotopologue of the standard can interfere with the signal from the M+0 analyte, compromising the accuracy of the measurement, particularly at low concentrations.[21]

-

Regulatory Compliance: For drug development applications and clinical trials, regulatory agencies require a comprehensive Certificate of Analysis (CoA) that fully characterizes any stable isotope-labeled material used as an internal standard.[20][22] This includes rigorous data on both chemical and isotopic purity to meet GLP (Good Laboratory Practice) standards.[22][23]

Typical Purity Specifications

The required purity depends on the application. The table below summarizes common specifications for L-Galactose-¹³C₆ reagents.

| Specification | Typical Value | Primary Validation Method | Recommended Applications |

| Isotopic Purity (Atom % ¹³C) | ≥98% to ≥99% | Mass Spectrometry, ¹³C NMR | Metabolic tracing, metabolomics, quantitative proteomics (SILAC), internal standards for MS.[14][24] |

| Chemical Purity | ≥98% (by HPLC/NMR) | HPLC, ¹H NMR | All applications; ensures no interference from chemical contaminants.[8][24] |

| M+6 Species Abundance | >95% (ideally >98%) | High-Resolution Mass Spectrometry | Critical for use as an internal standard in regulated bioanalysis and high-precision metabolic flux studies.[4] |

| Endotoxin Levels | Specified (e.g., <0.5 EU/mg) | LAL Test | In vivo studies, cell culture-based assays. |

Conclusion

L-Galactose-¹³C₆ is a powerful reagent, but its efficacy is inextricably linked to its purity. A comprehensive understanding and verification of both its chemical and, most importantly, its isotopic purity are paramount for any researcher, scientist, or drug development professional. Relying solely on the manufacturer's specification is insufficient for rigorous scientific work; in-house verification using high-resolution mass spectrometry or quantitative NMR provides the necessary confidence in experimental data. By adhering to the principles and protocols outlined in this guide, researchers can ensure the integrity of their results and accelerate scientific discovery.

References

-

Meier-Augenstein, W. (1999). Determination of 13C enrichment by conventional GC-MS and GC-(MS)-C-IRMS. ResearchGate. Available at: [Link]

-

Godin, J. P., et al. (2007). Determination of 13 C Enrichment by Conventional GC-MS and GC-(MS)-C-IRMS. Taylor & Francis Online. Available at: [Link]

-

Chahrour, O., et al. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. Available at: [Link]

-

Schreeb, K., et al. (2018). Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies. PubMed. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc. Available at: [Link]

-

Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. Available at: [Link]

-

Ah-Fong, A. M. V., & Jude, B. A. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. ACS Publications. Available at: [Link]

-

Wikipedia. (n.d.). Isotopic labeling. Wikipedia. Available at: [Link]

-

Rosing, H., et al. (2010). Applications of stable isotopes in clinical pharmacology. PMC. Available at: [Link]

-

University of North Texas. (n.d.). 13C-Stable Isotope Labeling. UNT Research. Available at: [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Wikipedia. Available at: [Link]

-

Concerto Biosciences. (2023). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Concerto Biosciences. Available at: [Link]

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. Available at: [Link]

-

Widmalm, G. (2015). NMR of carbohydrates. Royal Society of Chemistry. Available at: [Link]

-

Nativi, C., et al. (2024). Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics. PMC. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Complex Isotope Labelled Products & Metabolites: The Future of Analytical Chemistry. ResolveMass Laboratories Inc. Available at: [Link]

-

Serianni, A. S. (2001). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Current Protocols in Nucleic Acid Chemistry. Available at: [Link]

-

Taylor & Francis. (n.d.). Chemical purity – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Moravek. (n.d.). The Importance of Purification for Radiolabeled Compounds. Moravek. Available at: [Link]

-

Simple Lab. (2022). Why Is Purity Important In Chemistry?. Buy Chemicals Online. Available at: [Link]

-

Cocuron, J. C., et al. (2020). Liquid Chromatography Tandem Mass Spectrometry Quantification of 13 C-Labeling in Sugars. PubMed. Available at: [Link]

-

Li, Z., et al. (2012). Synthesis of L-glucose and L-galactose derivatives from D-sugars. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Charles River Laboratories. (n.d.). Isotopic Labeling Services. Charles River Laboratories. Available at: [Link]

-

Alonso, A. P., et al. (2015). Quantifying 13C-labeling in Free Sugars and Starch by GC-MS. Springer Nature Experiments. Available at: [Link]

-

Sandström, C. (2012). NMR spectroscopy and MD simulations of carbohydrates. Diva-portal.org. Available at: [Link]

-

Dal Poggetto, G. (2019). New NMR methods applied to carbohydrate analysis. Research Explorer The University of Manchester. Available at: [Link]

-

Remaud, G. S., et al. (2013). Authentication of the origin of sucrose-based sugar products using quantitative natural abundance (13) C NMR. ResearchGate. Available at: [Link]

-

Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. Available at: [Link]

-

Isbell, H. S., et al. (1953). Synthesis of D-galactose-1-C^14 and D-talose-1-C^14. National Bureau of Standards. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. Available at: [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

Sources

- 2. medchemexpress.com [medchemexpress.com]

- 3. Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. isotope.com [isotope.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. moravek.com [moravek.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. D-Galactose-13C6 | CAS 74134-89-7 | LGC Standards [lgcstandards.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. almacgroup.com [almacgroup.com]

- 14. D-半乳糖-13C6 ≥98 atom % 13C, ≥99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 17. cigs.unimo.it [cigs.unimo.it]

- 18. books.rsc.org [books.rsc.org]

- 19. 13C-Stable Isotope Labeling | University of North Texas [research.unt.edu]

- 20. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 22. criver.com [criver.com]

- 23. metsol.com [metsol.com]

- 24. isotope.com [isotope.com]

An In-depth Technical Guide to L-Galactose-¹³C₆ Uptake Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Galactose, a rare sugar and an epimer of the more common D-galactose, has garnered increasing interest in metabolic research. Its stable isotope-labeled form, L-Galactose-¹³C₆, serves as a powerful tracer to investigate cellular metabolism, transport kinetics, and the functional landscape of hexose transporters. Understanding the mechanisms by which cells internalize L-Galactose-¹³C₆ is paramount for its effective use as a research tool and for uncovering novel therapeutic avenues in areas such as oncology and metabolic disorders.

This guide provides a comprehensive overview of the current understanding of L-Galactose-¹³C₆ uptake, detailing the established and putative transport mechanisms. It further offers field-proven, step-by-step protocols for studying these uptake pathways, from cell-based assays to advanced analytical techniques, empowering researchers to dissect the intricacies of L-galactose transport in their specific model systems.

Chapter 1: The Canonical D-Galactose Uptake Pathways: A Framework for Understanding L-Galactose Transport

The cellular uptake of hexoses is primarily mediated by two major families of transporters: the sodium-glucose cotransporters (SGLTs) and the facilitative glucose transporters (GLUTs). While these transporters are well-characterized for D-glucose and D-galactose, their affinity for L-galactose is presumed to be significantly lower due to the stereospecificity of their binding sites.

Sodium-Glucose Cotransporters (SGLTs)

SGLTs are a family of secondary active transporters that utilize the sodium gradient across the cell membrane to drive the uptake of glucose and galactose against their concentration gradients. SGLT1 is the most prominent member involved in the intestinal absorption of dietary glucose and galactose.[1][2] It exhibits high affinity for both D-glucose and D-galactose.[1][2] The transport mechanism of SGLT1 is highly specific to the stereochemistry of the sugar, and it is unlikely to be a primary transporter for L-galactose. L-glucose, another stereoisomer, shows no interaction with SGLT1.[3]

Facilitative Glucose Transporters (GLUTs)

The GLUT family of transporters facilitates the movement of hexoses across the cell membrane down their concentration gradient. Several GLUT isoforms are involved in galactose transport:

-

GLUT1: Ubiquitously expressed, it is responsible for basal glucose uptake in most cell types. It also transports D-galactose, albeit with a much lower affinity than D-glucose (Km for D-galactose is approximately 30 mM, compared to ~1.5-2.0 mM for D-glucose).[4][5]

-

GLUT2: A low-affinity, high-capacity transporter found in the liver, pancreatic β-cells, and the basolateral membrane of intestinal epithelial cells. It transports D-glucose, D-galactose, and D-fructose.[6][7][8] Its affinity for D-galactose is notably low, with a reported Km of around 92 mM.[6][8]

-

GLUT3: Primarily expressed in neurons, it is a high-affinity transporter for D-glucose and also transports D-galactose.[9]

Given the high stereospecificity of these transporters, L-galactose is expected to be a poor substrate for the canonical GLUT transporters.

Caption: Predicted low-affinity interaction of L-Galactose with SGLT1 and GLUT transporters.

Chapter 2: Alternative and Putative L-Galactose Uptake Mechanisms

The likely low affinity of canonical hexose transporters for L-galactose suggests the existence of alternative uptake mechanisms.

The L-Fucose Permease Pathway

L-fucose, or 6-deoxy-L-galactose, is structurally similar to L-galactose.[10] In Escherichia coli, an L-fucose permease has been shown to transport L-galactose.[11][12] This raises the possibility that a homologous transporter in mammalian cells, if one exists and shares substrate flexibility, could be responsible for L-galactose uptake. The metabolism of L-fucose in mammalian cells is a known pathway, suggesting the presence of fucose-related transporters.[10]

Caption: Putative L-Galactose uptake via an L-Fucose Permease.

Galectin-Mediated Endocytosis

Galectins are a family of β-galactoside-binding proteins that can be found both inside and outside the cell.[13] Extracellular galectins, particularly galectin-3, can crosslink glycoproteins on the cell surface, forming lattices that can trigger endocytosis.[13][14][15] While this mechanism is primarily associated with the uptake of larger glycoconjugates, it is conceivable that under certain conditions, it could contribute to the internalization of free L-galactose, especially if it interacts with cell surface glycoproteins. This would represent a slower, bulk-uptake mechanism rather than specific transport. The endocytosis of galectin-3 itself can be either carbohydrate-dependent or -independent, depending on the cell type.[16][17]

Caption: Conceptual diagram of galectin-mediated endocytosis of L-Galactose.

Chapter 3: Experimental Design for L-Galactose-¹³C₆ Uptake Studies

A robust experimental design is crucial for accurately characterizing L-Galactose-¹³C₆ uptake.

Cell Model Selection

The choice of cell line should be guided by the expression profile of the transporters of interest:

-

Intestinal epithelial cell lines (e.g., Caco-2): Suitable for studying the role of SGLT1.

-

Hepatocellular carcinoma cell lines (e.g., HepG2): Express GLUT2 and are useful for studying low-affinity transport.

-

Cancer cell lines with high metabolic rates (e.g., HeLa, A549): Often overexpress GLUT1, making them good models for studying the role of this transporter.

-

Neuronal cell lines (e.g., SH-SY5Y): For investigating the role of GLUT3.

Uptake Assay Design

-

Endpoint Assays: Measure the total accumulation of L-Galactose-¹³C₆ at a single time point. Useful for initial screening and comparing different conditions.

-

Kinetic Assays: Measure uptake at multiple time points to determine the initial rate of transport. Essential for calculating kinetic parameters (Km and Vmax).

Competitive Inhibition Studies

To identify the transporters involved, competitive inhibition assays are indispensable. This involves measuring the uptake of L-Galactose-¹³C₆ in the presence of an excess of unlabeled potential substrates or known inhibitors:

-

D-glucose and D-galactose: To assess the involvement of GLUTs and SGLTs.

-

L-fucose: To investigate the role of a putative fucose permease.

-

Phlorizin: A potent inhibitor of SGLT1 and SGLT2.[2]

-

Cytochalasin B: An inhibitor of GLUT1, GLUT2, and GLUT3.[6]

Chapter 4: Step-by-Step Experimental Protocols

The following protocols provide a framework for conducting L-Galactose-¹³C₆ uptake studies.

Caption: Experimental workflow for L-Galactose-¹³C₆ uptake studies.

Protocol 4.1: Cell Culture and Preparation for Uptake Assays

-

Cell Seeding: Seed cells in 6-well or 12-well plates to achieve 80-90% confluency on the day of the experiment.

-

Media Change: 18-24 hours before the assay, replace the growth medium with fresh medium to ensure consistent nutrient levels.

-

Starvation (Optional but Recommended): 1-2 hours before the assay, wash the cells twice with warm phosphate-buffered saline (PBS) and incubate them in a glucose-free Krebs-Ringer-HEPES (KRH) buffer. This step depletes intracellular glucose and maximizes the initial uptake rate.

Protocol 4.2: L-Galactose-¹³C₆ Uptake Assay

-

Prepare Uptake Buffer: Prepare KRH buffer containing the desired concentration of L-Galactose-¹³C₆. For competitive inhibition studies, also include the unlabeled competitor at a 10- to 100-fold excess.

-

Initiate Uptake: Aspirate the starvation buffer and add the L-Galactose-¹³C₆-containing uptake buffer to each well.

-

Incubation: Incubate the plates at 37°C for the desired time (e.g., 5-30 minutes for endpoint assays; a time course of 1, 2, 5, 10, 20 minutes for kinetic assays).

-

Quench Uptake: To stop the transport process, rapidly aspirate the uptake buffer and immediately wash the cells three times with ice-cold 0.9% NaCl solution.[18] It is critical to perform this step quickly to prevent efflux of the tracer.

Protocol 4.3: Metabolite Extraction for MS and NMR Analysis

-

Add Extraction Solvent: After the final wash, add 1 mL of ice-cold 80% methanol (LC-MS grade) to each well.[18]

-

Scrape and Collect: Scrape the cells from the plate in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Vortex and Centrifuge: Vortex the tubes for 10 minutes at 4°C, followed by centrifugation at 16,000 x g for 10 minutes at 4°C to pellet cell debris.[18]

-

Collect Supernatant: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

-

Dry and Store: Dry the extracts under a stream of nitrogen or using a vacuum concentrator. Store the dried pellets at -80°C until analysis.

Chapter 5: Analytical Methodologies for L-Galactose-¹³C₆ Detection and Quantification

Accurate quantification of intracellular L-Galactose-¹³C₆ and its metabolites is essential for interpreting uptake data.

Protocol 5.1: LC-MS/MS Analysis of L-Galactose-¹³C₆ and its Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of labeled compounds.

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent, such as 50% acetonitrile/50% water.

-

Chromatographic Separation: Use a hydrophilic interaction liquid chromatography (HILIC) column to separate polar metabolites, including sugars and sugar phosphates.

-

Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[19]

-

For L-Galactose-¹³C₆: Monitor the transition from the precursor ion (m/z 187.1 for [M+H]⁺ of ¹³C₆H₁₂O₆, although adducts are common) to a specific product ion.

-

For L-Galactose-¹³C₆-1-phosphate: Monitor the transition for the phosphorylated form.[20]

-

-

Quantification: Create a standard curve using known concentrations of L-Galactose-¹³C₆ to quantify the amount in the cell extracts. Normalize the data to total protein content or cell number.

Protocol 5.2: NMR Spectroscopy for Tracking L-Galactose-¹³C₆ Metabolism

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for tracing the metabolic fate of ¹³C-labeled substrates.[21][22][23]

-

Sample Preparation: Reconstitute the dried metabolite extracts in a deuterated solvent (e.g., D₂O) and transfer to an NMR tube.

-

1D ¹³C NMR: This is the most direct method to observe the ¹³C-labeled carbons. Each unique ¹³C atom in L-galactose and its downstream metabolites will give a distinct signal.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each ¹³C atom with its attached protons, providing detailed structural information and aiding in the identification of labeled metabolites.

-

Metabolic Pathway Analysis: By identifying the ¹³C-labeled metabolites (e.g., lactate, alanine, glutamate), the metabolic pathways utilized by L-galactose can be elucidated.

Chapter 6: Data Analysis and Interpretation

Calculating Uptake Rates

The rate of uptake (V) is typically expressed as pmol or nmol of L-Galactose-¹³C₆ per minute per milligram of protein or per million cells.

Determining Kinetic Parameters

For kinetic assays, plot the initial uptake rates against a range of L-Galactose-¹³C₆ concentrations. Fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximum velocity (Vmax), which represents the maximum rate of transport.

Interpreting Competitive Inhibition Data

A significant decrease in the uptake of L-Galactose-¹³C₆ in the presence of a competitor suggests that both substrates are transported by the same transporter.

Table 1: Known Kinetic Parameters for D-Glucose and D-Galactose Transport

| Transporter | Substrate | Km (mM) | Vmax (relative) | Reference(s) |

| GLUT1 | D-Glucose | 1.5 - 9.5 | High | [4][5][9] |

| D-Galactose | ~30 | Same as D-Glucose | [4][5] | |

| GLUT2 | D-Glucose | ~17 | Very High | [6][8] |

| D-Galactose | ~92 | - | [6][8] | |

| SGLT1 | D-Glucose | ~0.5 | Low | [1] |

| D-Galactose | ~1.0 - 6.0 | - | [1][24] |

Note: Km and Vmax values can vary depending on the expression system and experimental conditions.

Chapter 7: Summary and Future Perspectives

The uptake of L-Galactose-¹³C₆ into mammalian cells is a complex process that is not yet fully understood. While the canonical hexose transporters SGLT1 and GLUTs are likely poor transporters of this L-enantiomer, alternative pathways involving a putative L-fucose permease or galectin-mediated endocytosis may play a significant role.

The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to investigate these mechanisms in their specific systems of interest. Future research should focus on:

-

Directly assessing the affinity of GLUT and SGLT isoforms for L-galactose.

-

Identifying and characterizing a potential mammalian L-fucose/L-galactose transporter.

-

Elucidating the role of galectins in the uptake of free monosaccharides.

By addressing these knowledge gaps, the scientific community can fully harness the potential of L-Galactose-¹³C₆ as a tool to probe cellular metabolism and develop novel therapeutic strategies.

References

- BenchChem. Application Notes & Protocols: NMR Spectroscopy for D-Glucose-¹³C,d₂ Detection.

- Li, Y., et al. (2014). Ultra Fast and Sensitive Liquid Chromatography Tandem Mass Spectrometry Based Assay for Galactose-1-Phosphate Uridylyltransferase and Galactokinase Deficiencies. PLoS ONE, 9(10), e109871.

- Mueckler, M., & Thorens, B. (2013). The SLC2 (GLUT) Family of Membrane Transporters. Molecular Aspects of Medicine, 34(2-3), 121-138.

- Deng, D., et al. (2021). Structural comparison of GLUT1 to GLUT3 reveal transport regulation mechanism in sugar porter family. Life Science Alliance, 4(2), e202000959.

- Daemen, A., et al. (2018). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. In Methods in Molecular Biology (Vol. 1738, pp. 29-43). Humana Press.

- de Graaf, R. A., et al. (2009). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. NMR in Biomedicine, 22(5), 463-477.

- Alshamleh, I., et al. (2019). Real‐Time NMR Spectroscopy for Studying Metabolism.

- Le, T., et al. (2022). Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls. Metabolites, 12(7), 606.

- Gao, X., et al. (2012). The Two Endocytic Pathways Mediated by the Carbohydrate Recognition Domain and Regulated by the Collagen-like Domain of Galectin-3 in Vascular Endothelial Cells. PLoS ONE, 7(12), e52430.

- Boucheham, A., et al. (2025). Galectin-3 Mediated Endocytosis of the Orphan G-Protein-Coupled Receptor GPRC5A. bioRxiv.

- Triyambak Life Sciences. The glucose uniporter GLUT1 has a Km of 1.5 mM for D-glucose and 30 mM for D-galactose.

- Burgess, S. C., et al. (2019). Probing Hepatic Glucose Metabolism via 13C NMR Spectroscopy in Perfused Livers—Applications to Drug Development. Metabolites, 9(11), 263.

- Douillard, F. P., et al. (2016). An l-Fucose Operon in the Probiotic Lactobacillus rhamnosus GG Is Involved in Adaptation to Gastrointestinal Conditions. Applied and Environmental Microbiology, 82(11), 3323-3334.

- Princeton University.

- Hummel, C. S., et al. (2011). Glucose transport by human renal Na + /d-glucose cotransporters SGLT1 and SGLT2. American Journal of Physiology-Cell Physiology, 300(1), C14-C21.

- Nishimura, H., et al. (1993). Kinetics of GLUT1 and GLUT4 glucose transporters expressed in Xenopus oocytes. Journal of Biological Chemistry, 268(12), 8514-8520.

- Waters Corporation. (2018). Quantification of Mono and Disaccharides in Foods.

- Ghorbani, M., et al. (2017). A Method for Measuring Metabolism in Sorted Subpopulations of Complex Cell Communities Using Stable Isotope Tracing. eScholarship.org.

- Koepsell, H. (2017). Glucose transporters in the small intestine in health and disease. Pflügers Archiv - European Journal of Physiology, 469(5-6), 571-590.

- Li, Y., et al. (2011). Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography-Tandem Mass Spectrometry. Clinical Chemistry, 57(7), 1025-1032.

- Laketa, V., et al. (2020). Exploration into Galectin-3 Driven Endocytosis and Lattices. International Journal of Molecular Sciences, 21(21), 8089.

- Lepur, A., et al. (2012). Galectin-3 endocytosis by carbohydrate independent and dependent pathways in different macrophage like cell types. Biochimica et Biophysica Acta (BBA) - General Subjects, 1820(7), 804-818.

- Han, L., et al. (2022). Structure and mechanism of the SGLT family of glucose transporters.

- Chegg.com. (2018). Solved The glucose uniporter GLUT1 has a Km of 1.5 mM for...

- Navale, A. M., & Paranjape, A. N. (2016). Glucose transporters: physiological and pathological roles. Biophysical Reviews, 8(1), 5-9.

- University of Oxford. Guide to cell extraction, sample normalisation and sample submission for metabolomics.

- Boucheham, A., et al. (2025). Galectin-3 Mediated Endocytosis of the Orphan G-Protein-Coupled Receptor GPRC5A. bioRxiv.

- Creative Proteomics. Overview of 13c Metabolic Flux Analysis.

- Asano, T., et al. (1992). Replacement of intracellular C-terminal domain of GLUT1 glucose transporter with that of GLUT2 increases Vmax and Km of transport activity. Journal of Biological Chemistry, 267(31), 22482-22486.

- Sala-Rabanal, M., et al. (2007). Sodium-Independent Low-Affinity d-Glucose Transport by Human Sodium/d-Glucose Cotransporter 1: Critical Role of Tryptophan 561. Biochemistry, 46(7), 1851-1859.

- Lin, E. C. C., & Wu, T. T. (1986). An evolvant of Escherichia coli that employs the L-fucose pathway also for growth on L-galactose and D-arabinose. Journal of Molecular Evolution, 23(3), 259-266.

- Solvo Biotechnology. SGLT1 transporter, SGLT1 uptake assay.

- ResearchG

- Gifford Bioscience. Cellular Uptake and Release Assays Protocol.

- Wikipedia. Glucose transporter.

- SAPS. Investigating the effect of competitive and non-competitive inhibitors on the enzyme β-galactosidase.

- Urban, M. J., et al. (2022). Liquid Chromatography–Tandem Mass Spectrometry Approach for Determining Glycosidic Linkages. Analytical Chemistry, 94(8), 3464-3472.

- Kim, Y. J., et al. (2021). Quantitative analysis of galactose using LDI-TOF MS based on a TiO2 nanowire chip. Analytical and Bioanalytical Chemistry, 413(30), 7481-7489.

- Hui, S., et al. (2017). Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. Trends in Endocrinology & Metabolism, 28(3), 196-205.

- Santa Cruz Biotechnology. LCT Inhibitors.

- Wieczorke, S., et al. (2021). Functional Expression of the Human Glucose Transporters GLUT2 and GLUT3 in Yeast Offers Novel Screening Systems for GLUT-Targeting Drugs. Frontiers in Bioengineering and Biotechnology, 9, 629681.

- Houghtaling, M. A., et al. (1982). Proton-linked L-fucose transport in Escherichia coli. Journal of Bacteriology, 151(1), 437-442.

- ResearchGate. Kinetic resolution of the separate GLUT1 and GLUT4 glucose transport activities in 3T3-L1 cells.

- Fan, T. W. M., et al. (2015). Application of Stable Isotope-Assisted Metabolomics for Cell Metabolism Studies. Metabolites, 5(1), 1-27.

- Becker, D. J., & Lowe, J. B. (2003). Fucose: biosynthesis and biological function in mammals. Glycobiology, 13(7), 41R-53R.

- Fabich, H. T., et al. (2011). l-Fucose Stimulates Utilization of d-Ribose by Escherichia coli MG1655 ΔfucAO and E. coli Nissle 1917 ΔfucAO Mutants in the Mouse Intestine and in M9 Minimal Medium. Infection and Immunity, 79(1), 161-168.

- Lee, W. N. P., et al. (2026). Protocol for stable isotopic tracing to assess cellular lipogenic activity in induced neural stem cells. STAR Protocols, 7(1), 102830.

- Foulkes, J. A., & Tidd, B. K. (1977). Inhibition of D-galactose and L-phenylalanine transport by HgCl2 in rat intestine in vitro. Journal of Pharmacy and Pharmacology, 29(1), 43-46.

Sources

- 1. Glucose transporters in the small intestine in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SGLT1 transporter, SGLT1 uptake assay - Transporters - Solvo Biotechnology [solvobiotech.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The glucose uniporter GLUT1 has a Km of 1.5 mM for D-glucose and 30 mM for D-galactose. At a concentration of 5 mM for each, what is the rate of glucose transport relative to galactose transport? The Vmax may be assumed to be the same for both. -triyambak.org - Triyambak Life Sciences [triyambak.org]

- 5. chegg.com [chegg.com]

- 6. The SLC2 (GLUT) Family of Membrane Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucose transporter - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Functional Expression of the Human Glucose Transporters GLUT2 and GLUT3 in Yeast Offers Novel Screening Systems for GLUT-Targeting Drugs [frontiersin.org]

- 9. Structural comparison of GLUT1 to GLUT3 reveal transport regulation mechanism in sugar porter family | Life Science Alliance [life-science-alliance.org]

- 10. academic.oup.com [academic.oup.com]

- 11. An evolvant of Escherichia coli that employs the L-fucose pathway also for growth on L-galactose and D-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Proton-linked L-fucose transport in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Exploration into Galectin-3 Driven Endocytosis and Lattices - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. The Two Endocytic Pathways Mediated by the Carbohydrate Recognition Domain and Regulated by the Collagen-like Domain of Galectin-3 in Vascular Endothelial Cells | PLOS One [journals.plos.org]

- 17. Galectin-3 endocytosis by carbohydrate independent and dependent pathways in different macrophage like cell types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. rockefeller.edu [rockefeller.edu]

- 19. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 20. Ultra Fast and Sensitive Liquid Chromatography Tandem Mass Spectrometry Based Assay for Galactose-1-Phosphate Uridylyltransferase and Galactokinase Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 22. d-nb.info [d-nb.info]

- 23. mdpi.com [mdpi.com]

- 24. journals.physiology.org [journals.physiology.org]

Methodological & Application

Protocol for L-Galactose-13C6 metabolic flux analysis (MFA)

Application Notes & Protocols

Topic: Protocol for L-Galactose-¹³C₆ Metabolic Flux Analysis (MFA)

Audience: Researchers, scientists, and drug development professionals.

Unraveling a Novel L-Galactose Catabolic Pathway in Bacteroides vulgatus using ¹³C₆-Metabolic Flux Analysis

Introduction: Beyond the Canonical, a New Role for L-Galactose

Metabolic Flux Analysis (MFA) stands as a cornerstone technique for the quantitative interrogation of cellular metabolism, providing a snapshot of the rates (fluxes) of metabolic reactions within a biological system.[1][2] By introducing stable isotope-labeled substrates, such as ¹³C-glucose, and tracking the incorporation of these isotopes into downstream metabolites, MFA offers unparalleled insights into the functional state of metabolic networks.[3] This application note provides a comprehensive, step-by-step protocol for conducting a ¹³C-MFA experiment using fully labeled L-Galactose (L-Galactose-¹³C₆) to investigate a novel catabolic pathway recently discovered in the prevalent human gut bacterium, Bacteroides vulgatus.[4][5]

While D-galactose metabolism via the Leloir pathway is well-characterized, the metabolic fate of its stereoisomer, L-galactose, has been less understood, particularly in the context of the human microbiome. The discovery of a unique L-galactose utilization pathway in B. vulgatus presents a compelling system for flux analysis.[4][6] This pathway converts L-galactose to D-tagaturonate, which then feeds into central carbon metabolism.[5] Understanding the flux through this pathway is critical for elucidating the metabolic adaptations of gut commensals and their interactions with the host.

This guide is designed for researchers aiming to apply ¹³C-MFA to novel metabolic pathways. It moves beyond a simple recitation of steps to explain the underlying principles and critical considerations, ensuring a robust and reproducible experimental design.

The L-Galactose Catabolic Pathway in Bacteroides vulgatus

The pathway of interest consists of three key enzymatic steps that convert L-galactose into D-tagaturonate, which is subsequently metabolized to pyruvate and D-glyceraldehyde-3-phosphate.[4][6]

-

L-Galactose Dehydrogenase (Bvu0219): Oxidizes L-galactose to L-galactono-1,5-lactone.

-

L-Galactono-1,5-lactonase (Bvu0220): Hydrolyzes the lactone to L-galactonate.

-

L-Galactonate Dehydrogenase (Bvu0222): Oxidizes L-galactonate to D-tagaturonate.

The entry of the ¹³C₆-skeleton from L-galactose into central carbon metabolism via pyruvate and D-glyceraldehyde-3-phosphate will result in specific mass isotopomer distributions (MIDs) in downstream metabolites, such as amino acids. These MIDs are the primary data used for flux calculations.

Caption: The L-Galactose catabolic pathway in Bacteroides vulgatus.

Experimental Workflow for L-Galactose-¹³C₆ MFA

The successful execution of a ¹³C-MFA experiment hinges on meticulous attention to detail at each stage, from experimental design to data analysis. The workflow is designed to ensure the biological system reaches a metabolic and isotopic steady state, a critical assumption for many MFA models.[7][8]

Caption: Overview of the L-Galactose-¹³C₆ MFA workflow.

Part 1: Experimental Protocol

1.1. Anaerobic Culture of Bacteroides vulgatus

B. vulgatus is an obligate anaerobe, requiring specific culture conditions.[9]

-

Media Preparation: A defined minimal medium with L-galactose as the primary carbon source is essential. The exact composition should be optimized for steady-state growth.[10] A typical medium might contain salts, a nitrogen source (e.g., ammonia), vitamins, and L-galactose.

-

Anaerobic Conditions: All media and reagents must be prepared and handled under anaerobic conditions, typically in an anaerobic chamber or using Hungate tubes.[11] The medium should be pre-reduced with an agent like cysteine.[9]

-

Pre-culture: Inoculate B. vulgatus from a frozen stock into a pre-culture medium containing unlabeled L-galactose. Grow the culture to the mid-exponential phase. This step ensures that the cells are in a state of balanced growth before the labeling experiment.[7]

1.2. Isotopic Labeling with L-Galactose-¹³C₆

The goal is to switch the carbon source to L-Galactose-¹³C₆ without perturbing the metabolic steady state.

-

Cell Harvest: Harvest the cells from the pre-culture by centrifugation under anaerobic conditions.

-

Washing: Wash the cell pellet with a pre-warmed, carbon-free version of the defined medium to remove any residual unlabeled L-galactose.

-

Labeling Culture: Resuspend the washed cells in the labeling medium containing L-Galactose-¹³C₆ as the sole carbon source. The cell density should be such that exponential growth can be maintained for several generations.

-

Isotopic Steady State: Allow the culture to grow for a sufficient period to reach isotopic steady state. This is typically achieved after 5-6 cell doublings, but should be empirically verified by collecting samples at different time points and confirming that the mass isotopomer distributions of key metabolites are stable.[12]

Table 1: Key Parameters for B. vulgatus Labeling Experiment

| Parameter | Recommended Value/Condition | Rationale |

| Organism | Bacteroides vulgatus ATCC 8482 | A well-characterized strain with the L-galactose pathway.[10] |

| Medium | Defined minimal medium | Ensures all carbon originates from the labeled substrate. |

| Carbon Source | 1-2 g/L L-Galactose-¹³C₆ (≥99% purity) | Sufficient concentration for growth without causing overflow metabolism. |

| Growth Phase | Mid-exponential | Represents a metabolic steady state.[7] |

| Atmosphere | Anaerobic (e.g., 85% N₂, 10% CO₂, 5% H₂) | Essential for the growth of B. vulgatus.[9] |

| Temperature | 37°C | Optimal growth temperature for B. vulgatus.[11] |

| Labeling Duration | 5-6 cell generations (empirically determined) | To achieve isotopic steady state.[12] |

1.3. Rapid Quenching of Metabolism

This is a critical step to instantly halt all enzymatic reactions, preserving the in vivo metabolic state.[13]

-

Method: Fast vacuum filtration is an effective method for bacterial cultures.[14]

-

Procedure:

-

Rapidly withdraw a known volume of the bacterial culture.

-

Immediately filter the culture through a 0.22 µm filter under vacuum to separate cells from the medium.

-

Instantly plunge the filter with the captured cells into a petri dish containing a pre-chilled quenching solution (e.g., 60% methanol at -80°C) kept on dry ice.[14] This ensures that metabolism is arrested in milliseconds.

-

1.4. Metabolite Extraction

The goal is to efficiently extract intracellular metabolites while leaving larger molecules like proteins and DNA behind.

-

Solvent: A common and effective extraction solvent is a cold mixture of acetonitrile, methanol, and water (e.g., a 2:2:1 ratio).[13][14]

-

Procedure:

-

Transfer the filter containing the quenched cells into a tube with the cold extraction solvent.

-

Lyse the cells by vigorous vortexing or sonication to release intracellular metabolites into the solvent.[15]

-

Centrifuge the mixture at high speed (e.g., >13,000 x g) at 4°C to pellet cell debris.

-

Carefully transfer the supernatant, which contains the metabolites, to a new tube.

-

Store the extract at -80°C until further analysis.

-

Part 2: Analytical Protocol

2.1. Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), many polar metabolites like sugars and amino acids need to be chemically modified (derivatized) to make them volatile.[16] Silylation is a common derivatization method.[17]

-

Drying: Evaporate the metabolite extract to complete dryness under a vacuum or a stream of nitrogen.

-

Oximation: Add a solution of methoxyamine hydrochloride in pyridine and incubate to stabilize the carbonyl groups.

-

Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to replace active hydrogens with trimethylsilyl (TMS) groups.[18]

2.2. GC-MS Analysis

GC-MS separates the derivatized metabolites and detects the mass-to-charge ratio of the resulting ions, allowing for the quantification of mass isotopomer distributions (MIDs).[19]

-

Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source is typically used.

-

Data Acquisition: Data is acquired in scan mode to obtain full mass spectra for each chromatographic peak. This allows for the identification of metabolites and the determination of their MIDs.

Table 2: Example GC-MS Parameters for Derivatized Metabolites

| Parameter | Example Setting |

| GC Column | DB-5ms or equivalent |

| Injector Temp. | 250°C |

| Oven Program | Start at 100°C, ramp to 300°C |

| Carrier Gas | Helium |

| Ion Source | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-650 |

Part 3: Computational Protocol

3.1. Data Processing and Correction

The raw GC-MS data must be processed to obtain the MIDs for each metabolite.

-

Peak Integration: Integrate the chromatographic peaks for all mass isotopomers of a given metabolite fragment.

-

Natural Abundance Correction: The measured MIDs must be corrected for the natural abundance of stable isotopes (e.g., ¹³C, ²⁹Si) in both the metabolite and the derivatizing agent.[16]

3.2. Flux Calculation

The corrected MIDs, along with measured extracellular rates (e.g., L-galactose uptake, biomass production), are used as inputs for MFA software.

-

Software: Several software packages are available, such as INCA, Metran, and OpenMebius.[20][21][22] These tools use iterative algorithms to find the set of metabolic fluxes that best explains the experimental data.

-

Metabolic Model: A detailed stoichiometric model of B. vulgatus central metabolism, including the L-galactose pathway, is required. This model defines the network of reactions and the carbon atom transitions for each reaction.

-

Calculation: The software minimizes the difference between the experimentally measured MIDs and the MIDs simulated from the model for a given set of fluxes.[12] The result is a detailed flux map of the metabolic network.

3.3. Statistical Analysis

A rigorous statistical analysis is necessary to assess the goodness-of-fit of the model and to determine the confidence intervals of the estimated fluxes.[23] This provides a measure of the precision and reliability of the calculated flux values.

References

-

Kajihata, S., Furusawa, C., Matsuda, F., & Shimizu, H. (2014). OpenMebius: an open source software for isotopically nonstationary 13C-based metabolic flux analysis. BioMed research international, 2014, 608139. [Link]

-

Semantic Scholar. (n.d.). OpenMebius: An Open Source Software for Isotopically Nonstationary 13C-Based Metabolic Flux Analysis. Retrieved from [Link]

-

Lodge, E. J., Deakin, L. J., & Stubbs, K. A. (2014). l-Galactose Metabolism in Bacteroides vulgatus from the Human Gut Microbiota. Biochemistry, 53(28), 4661–4670. [Link]

-

Shimizu Lab, Osaka University. (n.d.). OpenMebius. Retrieved from [Link]

-

Leighty, R. W., & Antoniewicz, M. R. (2013). 13C-Metabolic flux analysis of co-cultures: a novel approach. Metabolic engineering, 19, 24-30. [Link]

-

Lodge, E. J., Deakin, L. J., & Stubbs, K. A. (2014). l-Galactose metabolism in Bacteroides vulgatus from the human gut microbiota. PubMed, 25(28), 4661-70. [Link]

-

Alonso, A. P., Piñeiro, C., Garcia, J., & Gallardo, J. M. (2010). Quantifying 13C-labeling in Free Sugars and Starch by GC-MS. Methods in molecular biology (Clifton, N.J.), 593, 239-50. [Link]

-

Cheah, M. T., & Young, J. D. (2022). Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. Metabolites, 12(11), 1083. [Link]

-

SCIEX. (n.d.). Targeted flux analysis through the Mass Isotopomer Multi-Ordinate Spectral Analysis (MIMOSA) Workflow. Retrieved from [Link]

-

Alonso, A. P., Piñeiro, C., Garcia, J., & Gallardo, J. M. (2010). Quantifying 13C-labeling in Free Sugars and Starch by GC-MS. Springer Nature Experiments. [Link]

-

Semantic Scholar. (n.d.). l-Galactose Metabolism in Bacteroides vulgatus from the Human Gut Microbiota. Retrieved from [Link]

-

Wiechert, W., & Nöh, K. (2017). GC-MS-Based Determination of Mass Isotopomer Distributions for 13 C-Based Metabolic Flux Analysis. Methods in molecular biology (Clifton, N.J.), 1653, 161-188. [Link]

-

MIT Technology Licensing Office. (n.d.). METRAN - Software for 13C-metabolic Flux Analysis. Retrieved from [Link]

-

Fiehn Lab. (2017). Flux-analysis. Retrieved from [Link]

-

Kajihata, S., Furusawa, C., Matsuda, F., & Shimizu, H. (2014). OpenMebius: An Open Source Software for Isotopically Nonstationary 13 C-Based Metabolic Flux Analysis. ResearchGate. [Link]

-

Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature protocols, 14(10), 2856-2877. [Link]

-

Lodge, E. J., Deakin, L. J., & Stubbs, K. A. (2014). l-Galactose Metabolism in Bacteroides vulgatus from the Human Gut Microbiota. ACS Publications, 53(28), 4661–4670. [Link]

-

Salyers, A. A. (2006). Laboratory Maintenance and Cultivation of Bacteroides Species. Current protocols in microbiology, Chapter 13, Unit 13C.1. [Link]

-

He, L., & Tang, Y. J. (2017). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Processes, 5(4), 54. [Link]

-

Wikipedia. (n.d.). Metabolic flux analysis. Retrieved from [Link]

-

Alonso, A. P., Piñeiro, C., Garcia, J., & Gallardo, J. M. (2012). Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis. Analytical biochemistry, 425(2), 148-56. [Link]

-

Chandrasekaran, S., & Schafer, Z. T. (2016). Comprehensive metabolic modeling of multiple 13C-isotopomer data sets to study metabolism in perfused working hearts. American journal of physiology. Heart and circulatory physiology, 311(2), H484-98. [Link]

-

Meslé, M. M., Vior, N. M., Gledhill, M., & Achterberg, E. P. (2020). Methods for cultivation of Bacteroides thetaiotaomicron and analysis of heme metabolism by mass spectrometry and spectroscopic approaches. STAR protocols, 1(3), 100185. [Link]

-

Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. PubMed, 14(10), 2856-2877. [Link]

-

Tiso, T., et al. (2022). GC/MS-based 13C metabolic flux analysis resolves the parallel and cyclic photomixotrophic metabolism of Synechocystis sp. PCC 6803 and selected deletion mutants including the Entner-Doudoroff and phosphoketolase pathways. Biotechnology for biofuels and bioproducts, 15(1), 47. [Link]

-

Metallo, C. M., & Vander Heiden, M. G. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Cancer & metabolism, 6, 9. [Link]

-

RWTH Publications. (n.d.). Cultivation Systems for Anaerobic Single and Mixed Cultures. Retrieved from [Link]

-

Zhang, T., et al. (2022). Bacteroides vulgatus attenuates experimental mice colitis through modulating gut microbiota and immune responses. Frontiers in immunology, 13, 988358. [Link]

-

Wikipedia. (n.d.). Phocaeicola vulgatus. Retrieved from [Link]

-

Karger Publishers. (2024). Global Growth Phase Response of the Gut Bacterium Phocaeicola vulgatus (Phylum Bacteroidota). Retrieved from [Link]

-

Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis. Bioinformatics (Oxford, England), 30(9), 1333-5. [Link]

-

57357 Hospital. (n.d.). Metabolomics Extraction Protocol of Bacterial Culture Samples. Retrieved from [Link]

-

Jazmin, L. J., & Young, J. D. (2013). Isotopically Nonstationary 13C Metabolic Flux Analysis. Methods in molecular biology (Clifton, N.J.), 985, 371-92. [Link]

-

Karger Publishers. (2024). Catabolic Network of the Fermentative Gut Bacterium Phocaeicola vulgatus (Phylum Bacteroidota) from a Physiologic. Retrieved from [Link]

-

ResearchGate. (2020). How to analyze 13C metabolic flux?. Retrieved from [Link]

-

Santos, C. N. S., & Ajikumar, P. K. (2017). 13 C-Fingerprinting and Metabolic Flux Analysis of Bacterial Metabolisms. Methods in molecular biology (Clifton, N.J.), 1540, 169-183. [Link]

-

Restek. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Retrieved from [Link]

-

Santos, C. N. S., & Ajikumar, P. K. (2017). 13C-Fingerprinting and Metabolic Flux Analysis of Bacterial Metabolisms. OSTI.gov. [Link]

-

DAN lab. (2021, March 1). Metabolite Extraction from Bacterial Culture [Video]. YouTube. [Link]

-

Sauer, U. (2006). 13C-based metabolic flux analysis. Nature biotechnology, 24(11), 1363-7. [Link]

-

Mass Spectrometry Research Facility. (n.d.). Preparation of cell samples for metabolomics. Retrieved from [Link]

-

Don Whitley Scientific. (2024, September 19). Co-Culture of Gut Bacteria and Metabolite Extraction Using Fast Vacuum Filtration and Centrifugation. Retrieved from [Link]

Sources

- 1. Metabolic flux analysis - Wikipedia [en.wikipedia.org]

- 2. 13C-Fingerprinting and Metabolic Flux Analysis of Bacterial Metabolisms | Springer Nature Experiments [experiments.springernature.com]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. l-Galactose Metabolism in Bacteroides vulgatus from the Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 5. l-Galactose metabolism in Bacteroides vulgatus from the human gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Laboratory Maintenance and Cultivation of Bacteroides Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. Phocaeicola vulgatus - Wikipedia [en.wikipedia.org]

- 12. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dwscientific.com [dwscientific.com]

- 14. youtube.com [youtube.com]

- 15. old.57357.org [old.57357.org]

- 16. researchgate.net [researchgate.net]

- 17. Quantifying 13C-labeling in Free Sugars and Starch by GC-MS | Springer Nature Experiments [experiments.springernature.com]

- 18. osti.gov [osti.gov]

- 19. GC-MS-Based Determination of Mass Isotopomer Distributions for 13C-Based Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]

- 20. OpenMebius: an open source software for isotopically nonstationary 13C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]

- 22. INCA: a computational platform for isotopically non-stationary metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

LC-MS/MS quantification methods for L-Galactose-13C6

Application Note: High-Precision Quantification of L-Galactose in Biological Matrices using L-Galactose-

Abstract

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of L-Galactose. Utilizing L-Galactose-13C6 as a stable isotope-labeled internal standard (SIL-IS), this method corrects for matrix effects, extraction inefficiencies, and ionization suppression common in complex biological samples (plant tissues, algal lysates, and biopharmaceutical formulations). We present a Hydrophilic Interaction Liquid Chromatography (HILIC) workflow that achieves baseline separation of L-Galactose from its D-isomer and glucose epimers without the need for time-consuming derivatization.

Introduction & Biological Context

L-Galactose is a rare monosaccharide in mammalian systems but a critical metabolic intermediate in plants and algae. It serves as the immediate precursor to L-Ascorbic Acid (Vitamin C) via the Smirnoff-Wheeler Pathway .[1] In biopharmaceutical development, monitoring L-Galactose is essential for characterizing plant-based recombinant proteins and analyzing specific glycosylation patterns (e.g., in cell wall polysaccharides like rhamnogalacturonan II).

Accurate quantification is historically challenged by:

-

Isomeric Interference: Co-elution with abundant D-Galactose and D-Glucose.

-

Polarity: Poor retention on standard C18 Reverse Phase columns.

-

Ionization Suppression: High susceptibility to matrix effects in ESI sources.

The Solution: Isotope Dilution Mass Spectrometry (IDMS) using L-Galactose-13C6 . By spiking the sample with a fully carbon-labeled isotopologue prior to extraction, the 13C6-standard experiences the exact same physical and chemical stresses as the analyte, providing a self-validating quantification system.

Chemical Standards & Materials

| Component | Specification | Role |

| Analyte | L-Galactose (Native) | Target quantification target. |

| Internal Standard | L-Galactose-13C6 (99 atom % 13C) | Normalizes recovery & ionization. |

| Column | Waters XBridge BEH Amide XP (2.5 µm, 3.0 x 150 mm) | Retains polar sugars; separates epimers. |

| Mobile Phase A | 80:20 Acetonitrile:Water + 0.1% NH | Organic/Weak base for HILIC/Neg Mode. |

| Mobile Phase B | 30:70 Acetonitrile:Water + 0.1% NH | Aqueous modifier. |

Critical Note on Stereochemistry: Standard HILIC columns separate diastereomers (Glucose vs. Galactose) but do not inherently separate enantiomers (L-Gal vs. D-Gal). If high concentrations of D-Galactose are expected (e.g., mammalian serum), a chiral column (e.g., Shodex ORpak CDBS-453) is required. However, for plant metabolic flux analysis where the Smirnoff-Wheeler pathway is active, the BEH Amide method described below is sufficient and industry-standard due to the metabolic context.

Experimental Protocol: HILIC-MS/MS Workflow

Stock Solution Preparation[2][3]

-

IS Stock: Dissolve 1 mg L-Galactose-13C6 in 1 mL 50:50 ACN:H

O to make a 1 mg/mL stock. Store at -80°C. -

Working IS Solution: Dilute stock to 10 µg/mL in ACN. This will be the "Spike Solution."

Sample Extraction (Plant Tissue/Cell Pellet)

Causality: Extraction must be performed after IS spiking to account for recovery losses.

-

Homogenization: Weigh 50 mg frozen tissue. Add steel beads.

-

Spiking: Add 20 µL of Working IS Solution (200 ng total L-Gal-13C6) directly to the frozen pellet.

-

Lysis: Add 500 µL extraction solvent (Methonal:Chloroform:Water, 2.5:1:1 v/v/v).

-

Agitation: Vortex 30s; Incubate at 4°C for 15 min.

-

Phase Separation: Add 200 µL water. Centrifuge at 14,000 x g for 5 min.

-

Collection: Transfer the upper aqueous/methanol phase to a new tube.

-

Drying: Evaporate to dryness under Nitrogen stream.

-

Reconstitution: Dissolve residue in 100 µL 80% Acetonitrile (matches initial LC conditions to prevent peak distortion).

LC-MS/MS Conditions

Chromatography (HILIC Mode):

-

System: UPLC/UHPLC (Agilent 1290 or Waters ACQUITY).

-

Column Temp: 35°C (Elevated temperature collapses α/β anomers into a single peak, improving sensitivity).

-

Flow Rate: 0.4 mL/min.

-

Injection Vol: 2 µL.

Gradient Profile:

| Time (min) | % Mobile Phase A (High Organic) | % Mobile Phase B (High Aqueous) | Event |

|---|---|---|---|

| 0.0 | 95 | 5 | Loading |

| 2.0 | 95 | 5 | Isocratic Hold |

| 12.0 | 50 | 50 | Elution Gradient |

| 14.0 | 50 | 50 | Wash |

| 14.1 | 95 | 5 | Re-equilibration |

| 18.0 | 95 | 5 | End |

Mass Spectrometry (Triple Quadrupole):

-

Source: Electrospray Ionization (ESI).[2]

-

Polarity: Negative Mode (Sugars ionize efficiently as [M-H]

or [M+Cl] -

Capillary Voltage: -2.5 kV.

MRM Transitions (Multiple Reaction Monitoring):

| Compound | Precursor (m/z) [M-H]- | Product (m/z) | Collision Energy (eV) | Type |

| L-Galactose | 179.1 | 89.0 | 12 | Quantifier |

| L-Galactose | 179.1 | 59.0 | 18 | Qualifier |

| L-Gal-13C6 (IS) | 185.1 | 92.0 | 12 | Quantifier |

| L-Gal-13C6 (IS) | 185.1 | 61.0 | 18 | Qualifier |

Note on Transitions: The transition 179->89 corresponds to the C3H5O3- fragment (cross-ring cleavage). For the 13C6 labeled standard, this fragment contains three 13C atoms, shifting the mass from 89 to 92.

Visualizations

Figure 1: The Smirnoff-Wheeler Pathway Context

This diagram illustrates the metabolic position of L-Galactose, highlighting why accurate quantification is crucial for Vitamin C research.[3]

Caption: The Smirnoff-Wheeler pathway showing L-Galactose as the immediate precursor to Ascorbate.[1][4]

Figure 2: LC-MS/MS Quantification Workflow

A step-by-step logic flow for the experimental protocol.

Caption: Integrated workflow ensuring the Internal Standard (IS) corrects for all extraction losses.

Data Analysis & Validation

Calculations

Quantification is performed using the Area Ratio method.

Concentration is derived from a calibration curve (Standard Ratio vs. Concentration) fitted with

Method Validation Criteria

-

Linearity:

over 0.1 – 100 µM range. -

Recovery: 85-115% (Corrected by IS).

-

Matrix Effect: Compare the slope of the calibration curve in solvent vs. matrix. The use of 13C6-IS typically reduces matrix-induced slope variation to <5%.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Split Peaks | Anomeric separation (α/β forms). | Increase column temperature to 35°C or 40°C to accelerate mutarotation. |

| RT Drift | HILIC equilibration issues. | Ensure at least 4 minutes of re-equilibration at high organic phase between runs. |

| Low Sensitivity | Ion suppression.[2] | Check mobile phase pH. Ensure NH |

| Isobaric Interference | D-Galactose or Glucose co-elution. | Optimize gradient slope around 12-14 mins. Verify separation with individual standards. |

References

-

Smirnoff, N., & Wheeler, G. L. (2000). Ascorbic acid in plants: biosynthesis and function. Critical Reviews in Biochemistry and Molecular Biology.

-

Waters Corporation. (2021).[5] Quantification of Mono and Disaccharides in Foods using HILIC-MS. Waters Application Notes.

-

Guo, Y., et al. (2022).[5] Efficient LC-MS method for isomer separation and detection of sugars.[6][7][8] Journal of Experimental Botany.

-

BenchChem. (2025). Selection of appropriate internal standards for UDP-Galactose quantification by MS. BenchChem Technical Guides.

-

Schadewaldt, P., et al. (2000). Analysis of concentration and 13C enrichment of D-galactose in human plasma. Clinical Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Arabidopsis VTC2 Encodes a GDP-l-Galactose Phosphorylase, the Last Unknown Enzyme in the Smirnoff-Wheeler Pathway to Ascorbic Acid in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. lcms.cz [lcms.cz]

- 7. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 8. Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Precision Mass Isotopomer Distribution (MID) Analysis of L-Galactose-¹³C₆ for Metabolic Research

Introduction: Unraveling Metabolic Fates with Stable Isotopes

In the landscape of metabolic research, understanding the dynamic flow of molecules through intricate biochemical networks is paramount. Stable isotope tracing, coupled with mass spectrometry, has emerged as a powerful technique to elucidate metabolic fluxes and pathway activities.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on calculating the mass isotopomer distribution (MID) of L-Galactose-¹³C₆. By tracing the journey of the heavy carbon isotopes from L-Galactose-¹³C₆ through metabolic pathways, we can gain quantitative insights into its conversion into various downstream metabolites.

While D-galactose is a well-studied monosaccharide central to energy metabolism via the Leloir pathway[4][5][6][7], its enantiomer, L-galactose, follows more specialized routes. In plants, L-galactose is a key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) through the Smirnoff-Wheeler pathway.[4] In mammals, its metabolic role is less defined but it is known to be a component of some glycoconjugates, and its metabolism is an area of active investigation.[4] A novel metabolic pathway for L-galactose has also been identified in gut bacteria.[8] The use of L-Galactose-¹³C₆ allows for precise tracking of its metabolic fate, offering a window into these less-explored pathways.[]

This guide is structured to provide not just a protocol, but a framework for understanding the principles behind each step, ensuring scientific integrity and robust, reproducible results.

Core Principles of Mass Isotopomer Distribution Analysis

Mass Isotopomer Distribution (MID) analysis is a technique used to determine the relative abundance of all isotopic forms (isotopologues) of a given metabolite.[10][11] When a biological system is supplied with a ¹³C-labeled substrate like L-Galactose-¹³C₆, the ¹³C atoms are incorporated into downstream metabolites. Mass spectrometry can then distinguish between molecules of the same metabolite that differ in the number of ¹³C atoms they contain, based on their mass-to-charge ratio (m/z).

The resulting pattern of isotopologue abundances is the MID. This distribution is a direct reflection of the metabolic pathways that were active in converting the labeled precursor into the product.[2][3] For instance, if L-Galactose-¹³C₆ (which has 6 heavy carbons, denoted as M+6) is converted into a 3-carbon metabolite, the resulting metabolite could appear as M+0 (unlabeled), M+1, M+2, or M+3, depending on the specific biochemical reactions and the contribution of other carbon sources.

A critical step in MID analysis is the correction for the natural abundance of heavy isotopes (primarily ¹³C, but also ¹⁵N, ¹⁸O, etc.).[12][13] All naturally occurring compounds contain a small fraction of heavy isotopes. This natural abundance contributes to the measured MID and must be mathematically subtracted to isolate the signal originating from the administered tracer.[12][14]

Experimental and Analytical Workflow

The successful calculation of MID for L-Galactose-¹³C₆ involves a multi-step process, from careful experimental design to rigorous data analysis.

Figure 1: A generalized workflow for Mass Isotopomer Distribution (MID) analysis.

Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for metabolomics due to its high chromatographic resolution and extensive spectral libraries. However, sugars like galactose are non-volatile and require chemical derivatization to increase their volatility.[15]

Expertise & Experience: The choice of derivatization method is critical. Silylation is a common and effective method for sugars, often producing multiple isomers that can complicate analysis.[15] An alternative, alditol acetate derivatization, involves a two-step reduction and acetylation process that yields a single peak per sugar, simplifying chromatography and quantification.[15] We will detail the alditol acetate method here for its robustness.

Materials:

-

L-Galactose-¹³C₆ (ensure high isotopic purity, e.g., >99%)

-

Sodium borohydride (NaBH₄) in n-methylimidazole

-

Glacial acetic acid

-

Acetic anhydride

-

1-methylimidazole

-

Dichloromethane (DCM)

-

Methanol

-

Ultrapure water

-

Internal standard (e.g., myo-Inositol)

Procedure:

-

Metabolite Extraction:

-

Quench metabolic activity rapidly by adding ice-cold methanol to your cell culture or tissue homogenate.

-

Perform a biphasic extraction using a methanol/water/chloroform mixture to separate polar metabolites (including L-galactose) from lipids.

-

Collect the polar phase and dry it completely under a stream of nitrogen or using a vacuum concentrator.

-

-

Reduction to Alditol:

-

To the dried extract, add 2 mg of the sample dissolved in 60 µL of 10 mg/L sodium borohydride in n-methylimidazole and 250 µL of water.[15]

-

Incubate at 37°C for 90 minutes. This step reduces the aldehyde group of L-galactose to a primary alcohol, forming galactitol.

-

Stop the reaction by adding 20 µL of glacial acetic acid.[15]

-

-

Acetylation:

-

Evaporate the solvent. To ensure complete removal of borate, add methanol and evaporate to dryness; repeat this step three times.

-

Add 200 µL of acetic anhydride and 20 µL of 1-methylimidazole.

-

Incubate at room temperature for 10 minutes. This step acetylates the hydroxyl groups.

-

Add 1 mL of ultrapure water to quench the reaction.

-

Extract the alditol acetate derivative with 500 µL of dichloromethane.

-

Transfer the DCM layer to a new vial for GC-MS analysis.

-

Trustworthiness: Each step in this protocol is designed to be self-validating. The use of an internal standard added at the beginning of the extraction process will account for any sample loss during preparation. Running a standard of unlabeled L-galactose through the same derivatization process is crucial to confirm the retention time and fragmentation pattern of the derivative.

Protocol 2: LC-MS/MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) offers the advantage of analyzing sugars without the need for derivatization, although derivatization can still be used to improve chromatographic properties and ionization efficiency.[16][17][18] Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the separation of polar metabolites like sugars.[19][20]